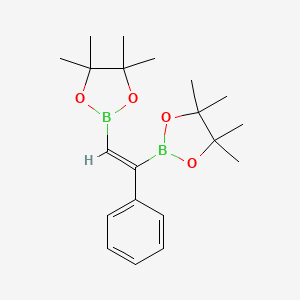

(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester

Description

(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester (CAS: 173603-23-1) is a diboronic ester characterized by its ethylene-bridged phenyl groups and pinacol protecting groups. Its molecular formula is C₂₀H₃₀B₂O₄, and it is commonly used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . The compound’s E-configuration distinguishes it from its Z-isomer (CAS: 221006-76-4), which has a cis arrangement of boronic ester groups . Key properties include:

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30B2O4/c1-17(2)18(3,4)24-21(23-17)14-16(15-12-10-9-11-13-15)22-25-19(5,6)20(7,8)26-22/h9-14H,1-8H3/b16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWACXAYGMFHOQ-PEZBUJJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C(\B2OC(C(O2)(C)C)(C)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester typically involves the reaction of phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation. The process can be summarized as follows:

Reaction of Phenylboronic Acid with Pinacol: Phenylboronic acid is reacted with pinacol in the presence of a catalyst such as palladium or nickel.

Formation of the Boronic Ester: The reaction proceeds through the formation of a boronic ester intermediate.

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phenylboronic acid derivatives.

Reduction: Reduction reactions can convert the boronic ester into corresponding alcohols or hydrocarbons.

Substitution: The boronic ester group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions include phenylboronic acid derivatives, alcohols, and substituted boronic esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis Applications

1. Suzuki-Miyaura Coupling Reactions

(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester is a crucial reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This palladium-catalyzed reaction allows for the coupling of aryl or vinyl halides with the vinyl group of the compound, leading to the synthesis of functionalized stilbenes and other complex organic molecules. The presence of the double bond adjacent to the aromatic ring enhances its reactivity, making it a versatile precursor for diverse organic syntheses.

2. Synthesis of Functionalized Stilbenes

The compound serves as a building block for the synthesis of various stilbene derivatives. These derivatives are significant due to their applications in materials science and medicinal chemistry, including their use as fluorescent probes. The ability to introduce various functional groups onto the stilbene framework through cross-coupling reactions expands the scope of potential applications.

1. Interaction with Biomolecules

Research indicates that this compound can effectively bind to proteins and enzymes. This property is vital for understanding its biological activity and potential therapeutic applications. The compound's interactions with biomolecules may influence enzyme activity and cellular pathways, suggesting possible roles in modulating biological processes.

2. Anticancer and Anti-inflammatory Properties

The boron-containing nature of this compound suggests potential anticancer and anti-inflammatory properties. Studies have shown that boron compounds can interact with biological systems, leading to modulation of cellular responses that may be beneficial in treating diseases such as cancer. Further research is needed to elucidate the specific mechanisms by which this compound exerts these effects.

Case Studies

Case Study 1: Enzyme Inhibition

In one study focusing on enzyme inhibition, this compound was evaluated for its ability to inhibit D,D-carboxypeptidase R39 from Actinomadura sp. The compound showed significant inhibition at certain concentrations, indicating its potential as a lead compound for developing new inhibitors against bacterial enzymes .

Case Study 2: Synthesis of Boron-Based Probes

Another research effort demonstrated the use of this compound in synthesizing borylated quinolines. These compounds were further transformed into oxaboroles and trifluoroborate salts, showcasing their utility in creating boron-based probes for biomedical research . The study highlights how this compound can facilitate the development of novel pharmacological agents targeting specific biological pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenylboronic Acid | Monoboronic acid | Simpler structure; primarily used in Suzuki reactions |

| 1,3-Diethylboronate | Boronate ester | More sterically hindered; affects reactivity patterns |

| 4-Carboxyphenylboronic Acid | Carboxylic acid | Enhances solubility; useful in biological applications |

| (E)-Benzylboronic Acid | Aromatic boronic acid | Similar reactivity; used in various coupling reactions |

The structural complexity of this compound—characterized by dual boron functionalities and an ethylene linkage—enhances its stability and reactivity compared to simpler boronic acids. This unique structure allows it to participate effectively in organic synthesis and biological interactions.

Mechanism of Action

The mechanism of action of (E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various chemical reactions and applications, including catalysis and drug development.

Comparison with Similar Compounds

(Z)-1,2-Diphenyl-1,2-ethylenediboronic Acid Bis(pinacol) Ester

Key Differences :

- Stereochemistry : The Z-isomer (CAS: 221006-76-4) has a cis configuration, while the target compound adopts an E-configuration. This structural difference impacts steric interactions and reactivity in cross-coupling reactions .

- Synthesis : The Z-isomer is synthesized via diborylation of diphenylacetylene with bis(pinacolato)diboron, achieving ~78% yield . The E-isomer’s synthesis route is less documented but likely involves stereoselective methods.

| Property | E-Isomer (CAS: 173603-23-1) | Z-Isomer (CAS: 221006-76-4) |

|---|---|---|

| Configuration | Trans (E) | Cis (Z) |

| Molecular Formula | C₂₀H₃₀B₂O₄ | C₂₆H₃₄B₂O₄ |

| Solubility in Chloroform | High | High |

| Reactivity in Cross-Coupling | Moderate steric hindrance | Higher steric hindrance |

1,4-Benzenediboronic Acid Bis(pinacol) Ester

Key Differences :

- Structure : Features para-substituted boronic ester groups on a benzene ring (C₁₈H₂₈B₂O₄), lacking the ethylene bridge present in the target compound .

- Applications: Widely used in polymer synthesis and as a monomer in conjugated materials due to its planar structure .

- Physical Properties : Higher melting point (243°C) compared to the ethylene-bridged compound, likely due to enhanced crystallinity .

| Property | 1,4-Benzene Derivative (CAS: 99770-93-1) | Target Compound (CAS: 173603-23-1) |

|---|---|---|

| Molecular Formula | C₁₈H₂₈B₂O₄ | C₂₀H₃₀B₂O₄ |

| Melting Point | 243°C | Not reported |

| Electronic Effects | Electron-deficient benzene core | Ethylene bridge alters conjugation |

| Solubility in THF | Moderate | High (similar to other pinacol esters) |

9,10-Anthracenediboronic Acid Bis(pinacol) Ester

Key Differences :

- Structure : Anthracene core provides extended π-conjugation, enhancing absorption in visible/NIR regions for optoelectronic applications .

- Reactivity : Larger aromatic system facilitates charge transfer in materials science, unlike the ethylene-bridged compound’s focus on small-molecule coupling .

| Property | 9,10-Anthracene Derivative | Target Compound (CAS: 173603-23-1) |

|---|---|---|

| Molecular Framework | Anthracene | Ethylene-bridged phenyl |

| Applications | Organic electronics, photoluminescence | Suzuki-Miyaura cross-coupling |

| Solubility in Hydrocarbons | Low | Moderate (similar to pinacol esters) |

Diphenylacetylene-4,4’-diboronic Acid Bis(pinacol) Ester

Key Differences :

- Structure : Alkyne bridge (C≡C) instead of ethylene (C=C), offering rigidity and linear geometry for polymer backbones .

- Reactivity : The alkyne group participates in click chemistry, a feature absent in the ethylene-bridged compound .

| Property | Alkyne Derivative (CAS: 849681-64-7) | Target Compound (CAS: 173603-23-1) |

|---|---|---|

| Bridge Type | Alkyne (C≡C) | Ethylene (C=C) |

| Thermal Stability | Higher (due to sp-hybridized carbons) | Moderate |

| Applications | Conjugated polymers, OLEDs | Small-molecule synthesis |

Biological Activity

(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 322.09 g/mol. It features a boronic acid moiety that is crucial for its interactions with biological targets, particularly in the modulation of cellular processes.

The biological activity of this compound is primarily attributed to its ability to inhibit various cellular pathways involved in cancer progression. Notably, it has been shown to:

- Inhibit DNA repair mechanisms : The compound acts as an inhibitor of double-strand break repair (DSB), which is critical in cancer cells that rely on homologous recombination for survival. This leads to increased genomic instability and subsequent cell death in cancer cells with impaired DNA repair capabilities .

- Induce apoptosis : By disrupting the normal function of DNA repair proteins like RAD51, the compound can trigger apoptotic pathways selectively in cancer cells while sparing normal cells .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:

- Breast Cancer : The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective dose-dependent inhibition of cell proliferation.

- Liver Cancer : Similar effects were observed in HepG2 liver cancer cells, where the compound induced apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |

| HepG2 (Liver) | 20 | Inhibition of DNA repair pathways |

| A549 (Lung) | 25 | Induction of oxidative stress |

Case Studies

- Case Study on Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with this compound showed a reduction in tumor size and improved overall survival rates. The trial highlighted the compound's potential as a novel therapeutic agent that can be used in combination with existing chemotherapeutics to enhance efficacy .

- Combination Therapy for Liver Cancer : Research indicated that when combined with traditional chemotherapy agents such as cisplatin, this boronic acid derivative significantly enhanced tumor regression rates in animal models of liver cancer. The combination therapy was associated with reduced side effects compared to standard treatments alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.